![molecular formula C8H7NO B1618901 2H-Pyrano[3,2-b]pyridine CAS No. 4767-91-3](/img/structure/B1618901.png)
2H-Pyrano[3,2-b]pyridine
Overview
Description
2H-Pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is part of a broader class of pyranopyridines, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano[3,2-b]pyridine typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a catalytic amount of potassium carbonate (K2CO3) in aqueous ethanol (50%) under microwave heating or solar thermal energy . This method yields the desired product in high efficiency and short reaction times.
Industrial Production Methods: Industrial production of this compound can leverage green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of eco-friendly solvents like ethanol are preferred due to their efficiency and reduced production of toxic by-products .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrano[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyranopyridine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyranopyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemical Properties and Structure
2H-Pyrano[3,2-b]pyridine features a fused pyridine and pyran ring system, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is , indicating the presence of nitrogen within its structure. This structural framework allows for various chemical modifications, enhancing its utility in different applications.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
- Case Study : A derivative of this compound was evaluated for its effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compound exhibited a growth inhibition concentration (GI50) of 13 µM, significantly reducing cell viability compared to control treatments .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It shows promise as an antibacterial agent against various microbial strains.
- Data Table: Antimicrobial Activity of this compound Derivatives
Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|---|
Derivative A | E. coli | 15 | 20 |
Derivative B | S. aureus | 18 | 15 |
Derivative C | P. aeruginosa | 12 | 25 |
These findings indicate that modifications to the base structure can enhance antimicrobial efficacy.
Enzyme Inhibition
This compound derivatives have been investigated as potential enzyme inhibitors. They interact with various enzymes involved in disease processes, making them candidates for drug development.
- Mechanism of Action : The compounds can bind to active sites of enzymes, inhibiting their function. For example, compounds have been shown to inhibit enzymes related to cancer cell proliferation and bacterial growth .
Agrochemical Applications
The compound is also explored in the development of agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides.
- Research Findings : Studies indicate that certain derivatives possess herbicidal properties, effectively controlling weed growth without harming crops .
Materials Science
In materials science, this compound is being investigated for its potential use in creating new polymers and coatings due to its unique structural characteristics.
- Application Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .
Photovoltaic Applications
Recent studies have begun exploring the optoelectronic properties of pyrano derivatives for use in solar cells.
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-b]pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Pyrano[2,3-b]pyridine: Similar in structure but differs in the position of the fused rings.
Pyrano[3,2-c]pyridine: Another isomer with a different ring fusion pattern.
2H-Chromenes: These compounds have a fused benzene and pyran ring system and exhibit similar biological activities.
Uniqueness: 2H-Pyrano[3,2-b]pyridine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound for research and industrial applications .
Biological Activity
2H-Pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in drug development.
Structural Characteristics
The molecular structure of this compound consists of a pyridine ring fused with a pyrano ring. Its unique configuration contributes to its chemical reactivity and biological properties. The general molecular formula is , indicating the presence of eight carbon atoms, nine hydrogen atoms, and one nitrogen atom.
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Bicyclic heterocycle | Lacks saturation compared to octahydro form |
Octahydro-2H-pyrano[3,2-b]pyridine | Saturated derivative | Exhibits enhanced stability and reactivity |
Pyrano[3,2-c]quinoline | Fused heterocycle | Known for anti-inflammatory properties |
Biological Activities
Research indicates that this compound and its derivatives exhibit various biological activities:
- Antinociceptive Properties : Studies have shown that compounds derived from this compound can interact with opioid receptors, leading to pain relief effects. This property makes them candidates for developing analgesic medications .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens. A study reported that derivatives of pyrano compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria . For instance, certain synthesized derivatives showed over 90% efficacy against Staphylococcus aureus .
- Antiviral Properties : The presence of the pyridine nucleus enhances the antiviral activity of these compounds. Recent literature has highlighted their potential in combating viral infections, including those caused by SARS-CoV-2 .
- Anti-inflammatory Effects : Compounds based on pyrano structures have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Pyranoquinoline Analogues :
Properties
IUPAC Name |
2H-pyrano[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVXMPFTQROEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336482 | |
Record name | 2H-Pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-91-3 | |
Record name | 2H-Pyrano[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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